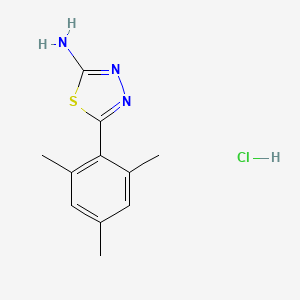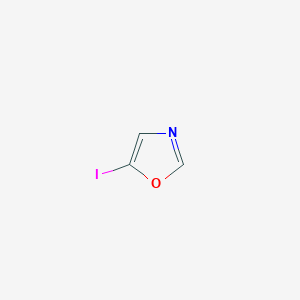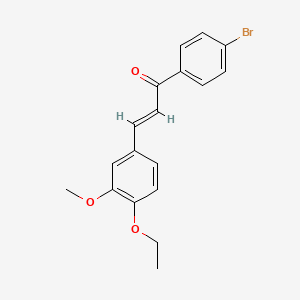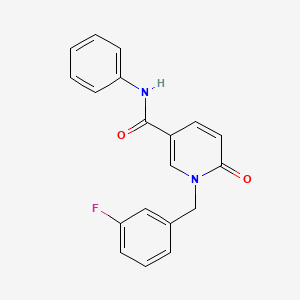
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate, also known as NOEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. Additionally, (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have anti-cancer properties, which can help in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in lab experiments is its high purity and stability. Additionally, the synthesis method for (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in lab experiments is its high cost, which can limit its use in certain research areas.
Direcciones Futuras
There are many future directions for research on (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate. One area of research is the development of new drugs based on the structure of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate and its potential applications in various areas of scientific research. Finally, more research is needed to determine the safety and toxicity of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in humans.
Métodos De Síntesis
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate can be synthesized using a simple reaction between 2-naphthaldehyde and ethyl acetoacetate, followed by a condensation reaction with 6-chloropyridine-3-carboxylic acid. This method has been optimized by researchers to produce high yields of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate with high purity.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-17-8-7-15(10-20-17)18(22)23-11-16(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURWHYKJQRKCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)


![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)
![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)
![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)

